Didehidro rosiglitazona, (5Z)-

Descripción general

Descripción

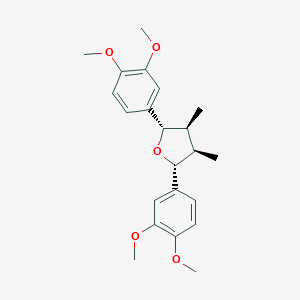

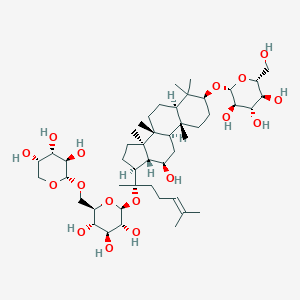

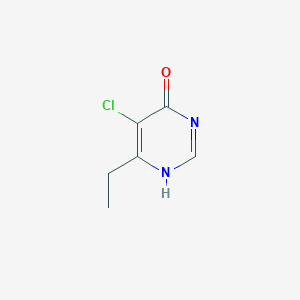

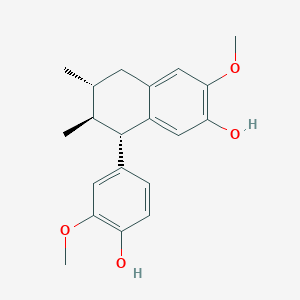

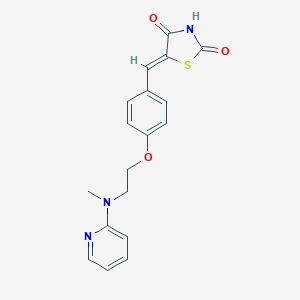

Didehydro rosiglitazone, (5Z)- is a chemical compound with the molecular formula C18H17N3O3S . It is related to rosiglitazone, a drug used in the treatment of type 2 diabetes .

Synthesis Analysis

Rosiglitazone, a related compound, has been synthesized from commercially available materials via a five-step linear synthetic route with an improved overall yield of 40% . The starting materials are commercially available, including 2-chloropyridine, N-methylethanolamine, 4-fluorobenzaldehyde or 4-hydroxybenzaldehyde, and 1,3-thiazolidine-2,4-dione .Molecular Structure Analysis

The molecular structure of Didehydro rosiglitazone, (5Z)- is represented by the formula C18H17N3O3S . The average mass is 355.411 Da and the monoisotopic mass is 355.099060 Da .Aplicaciones Científicas De Investigación

Tratamiento de la nefropatía diabética

Se ha demostrado que la rosiglitazona mejora la hiperfiltración glomerular, la disfunción endotelial renal y la microalbuminuria de la nefropatía diabética incipiente en los pacientes . Reduce la tasa de filtración glomerular (TFG) y la fracción de filtración elevadas, principalmente en pacientes con microalbuminuria . Esto sugiere que podría ser un tratamiento potencial para la nefropatía diabética en estadio temprano.

Mejora de la sensibilidad a la insulina

La rosiglitazona es un fármaco sensibilizador de la insulina que se sabe que mejora la disfunción endotelial . Se ha utilizado en el tratamiento de la diabetes mellitus tipo 2 (T2DM), una enfermedad crónica prevalente en todo el mundo . Trata específicamente la resistencia a la insulina y mejora el síndrome metabólico .

Capacidades antiinflamatorias

Los estudios han demostrado que la rosiglitazona tiene efectos antiinflamatorios . Esto podría utilizarse potencialmente en el tratamiento de diversas enfermedades inflamatorias.

Capacidades anticancerígenas

Se ha descubierto que la rosiglitazona tiene capacidades anticancerígenas . Si bien los mecanismos exactos todavía están en investigación, esto sugiere aplicaciones potenciales en el tratamiento del cáncer.

Tratamiento de la retinopatía

En modelos animales, se ha demostrado que la rosiglitazona tiene efectos contra la retinopatía . Esto sugiere aplicaciones potenciales en el tratamiento de diversas enfermedades oculares.

Protección contra la lesión por isquemia-reperfusión

Se ha demostrado que la rosiglitazona tiene efectos protectores contra la lesión por isquemia-reperfusión . Esto podría utilizarse potencialmente en el tratamiento de afecciones como el accidente cerebrovascular y el ataque cardíaco.

Regulación lipídica y reducción de la presión arterial

Se ha descubierto que la rosiglitazona tiene efectos sobre la regulación lipídica y la reducción de la presión arterial <svg class="icon" height="16" p-id="1735" t="1709264

Mecanismo De Acción

Target of Action

Didehydro Rosiglitazone, (5Z)-, like its parent compound Rosiglitazone, primarily targets the Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPARγ . PPARs are intracellular receptors that play essential roles in regulating cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .

Mode of Action

Didehydro Rosiglitazone, (5Z)-, acts as a highly selective and potent agonist at PPARγ in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . Activation of PPARγ by Didehydro Rosiglitazone, (5Z)-, influences the production of a number of gene products involved in glucose and lipid metabolism .

Biochemical Pathways

The activation of PPARγ by Didehydro Rosiglitazone, (5Z)-, affects several biochemical pathways. One of the significant pathways influenced is the PI3K/AKT pathway , which plays a crucial role in cellular quiescence, proliferation, cancer, and longevity . Other shared biochemical pathways between Didehydro Rosiglitazone, (5Z)-, and rosiglitazone include metabolic pathways, carbon metabolism, and citrate cycle .

Pharmacokinetics

The pharmacokinetics of Didehydro Rosiglitazone, (5Z)-, is expected to be similar to that of Rosiglitazone. Rosiglitazone has an absolute bioavailability of 99% . It is primarily metabolized in the liver (99%) via CYP2C8, with minor metabolism via CYP2C9 . The drug is excreted in urine (~64%) and feces (~23%) as metabolites . The onset of action is delayed, with the maximum effect observed up to 12 weeks .

Result of Action

The activation of PPARγ by Didehydro Rosiglitazone, (5Z)-, improves the target cell response to insulin, thereby lowering blood glucose levels .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Didehydro Rosiglitazone, (5Z)- is believed to interact with various enzymes and proteins. Like Rosiglitazone, it is thought to be a selective ligand of peroxisome proliferator-activated receptors (PPARs), specifically PPARγ . This interaction plays a crucial role in the regulation of insulin-responsive genes involved in the control of glucose production, transport, and utilization .

Cellular Effects

Based on its similarity to Rosiglitazone, it may influence cell function by enhancing tissue sensitivity to insulin . It may also have an anti-inflammatory effect, as suggested by studies on Rosiglitazone, which showed that nuclear factor kappa-B (NFκB) levels fall and inhibitor (IκB) levels increase in patients on Rosiglitazone .

Molecular Mechanism

It is believed to exert its effects at the molecular level through activation of PPARγ, similar to Rosiglitazone . This activation regulates the transcription of insulin-responsive genes, thereby improving insulin resistance .

Temporal Effects in Laboratory Settings

Studies on Rosiglitazone suggest that it has a terminal elimination half-life of ≈3–4 hours and a total plasma clearance of ≈3 L/h .

Dosage Effects in Animal Models

Studies on Rosiglitazone suggest that it has a significant impact on improving glycaemic control in animal models of diabetes .

Metabolic Pathways

Rosiglitazone is extensively metabolized via N-demethylation and hydroxylation predominantly via the cytochrome P450 (CYP) enzyme CYP2C8 .

Transport and Distribution

Rosiglitazone is known to increase subcutaneous fat levels and is generally associated with bodyweight gain, although visceral and intra-hepatic fat is reduced .

Subcellular Localization

Rosiglitazone is known to act primarily by improving the insulin sensitivity of the liver and peripheral tissues .

Propiedades

IUPAC Name |

(5Z)-5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15/h2-9,12H,10-11H2,1H3,(H,20,22,23)/b15-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDYSWMAMRPMST-QINSGFPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)S2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101128074 | |

| Record name | (5Z)-5-[[4-[2-(Methyl-2-pyridinylamino)ethoxy]phenyl]methylene]-2,4-thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101128074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

160596-25-8, 122320-74-5 | |

| Record name | (5Z)-5-[[4-[2-(Methyl-2-pyridinylamino)ethoxy]phenyl]methylene]-2,4-thiazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160596-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Didehydro rosiglitazone, (5Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160596258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5Z)-5-[[4-[2-(Methyl-2-pyridinylamino)ethoxy]phenyl]methylene]-2,4-thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101128074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Thiazolidinedione, 5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methylene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIDEHYDRO ROSIGLITAZONE, (5Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JSD8Q9B3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methylimidazo[1,5-a]pyrazine](/img/structure/B150156.png)